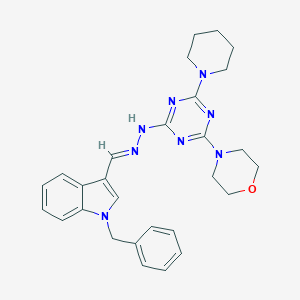![molecular formula C22H18ClN3O3S B301631 N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a thiazolidinone derivative that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a key role in inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments include its potent anticancer activity, anti-inflammatory and antidiabetic properties, and its ability to inhibit the activity of various enzymes. However, the limitations of using this compound include its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One potential direction is to investigate its potential use as a combination therapy with other anticancer agents. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate its toxicity and safety profile before its use in clinical trials.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a thiazolidinone derivative that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods. Further research is needed to fully understand its potential applications in scientific research and its safety profile.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 4-chloroaniline, ethylindole-3-carboxaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, and the product is obtained in good yields. This method has been reported in various research articles and is considered to be a reliable and efficient method for the synthesis of N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential use as a therapeutic agent. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory, antidiabetic, and antimicrobial properties.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C22H18ClN3O3S |
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c1-2-25-12-14(17-5-3-4-6-18(17)25)11-19-21(28)26(22(29)30-19)13-20(27)24-16-9-7-15(23)8-10-16/h3-12H,2,13H2,1H3,(H,24,27)/b19-11- |
Clave InChI |
ABOGTQCGOVHOQF-ODLFYWEKSA-N |
SMILES isomérico |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)